molecular formula C10H10O2 B3278576 (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 68000-22-6

(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3278576
CAS No.: 68000-22-6
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid (CAS 68000-22-6) is a chiral indane-carboxylic acid derivative serving as a valuable synthon and building block in medicinal chemistry . The indanone and dihydro-1H-indene core is a privileged structure in drug discovery, known for its presence in a broad spectrum of pharmacologically active compounds . This specific enantiomer is of particular interest for the synthesis of stereochemically defined molecules. Recent research highlights the application of dihydro-1H-indene derivatives in the design of novel tubulin polymerization inhibitors that bind to the colchicine site, exhibiting potent anti-angiogenic and antiproliferative activities against various cancer cell lines . The compound's structure makes it a key intermediate for developing potential therapeutics in areas such as anticancer and antiviral research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMFBWTKWOSQX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258475
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68000-22-6
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68000-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Elucidation of Chemical Reactivity and Mechanistic Studies of 1s 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. britannica.com These reactions are fundamental to elaborating the structure of (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid for various applications. Key transformations include esterification, amide formation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a common and vital transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a frequently employed method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com Alternative methods, avoiding the use of strong acids, can also be employed for sensitive substrates.

Amide Formation: Amides are readily synthesized from the carboxylic acid, typically through a two-step process involving the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. khanacademy.orgyoutube.com Treatment with thionyl chloride (SOCl₂) effectively converts the carboxylic acid into (1S)-2,3-dihydro-1H-indene-1-carbonyl chloride. britannica.com This highly reactive acyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide. youtube.com Direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate amide bond formation by activating the carboxylic acid in situ. youtube.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (1S)-2,3-dihydro-1H-inden-1-ylmethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice, followed by an aqueous workup to yield the alcohol. chegg.com

TransformationReagentsProduct
EsterificationMethanol (CH₃OH), Sulfuric Acid (H₂SO₄)Methyl (1S)-2,3-dihydro-1H-indene-1-carboxylate
Amide Formation1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃)(1S)-2,3-dihydro-1H-indene-1-carboxamide
Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O)(1S)-2,3-dihydro-1H-inden-1-ylmethanol

Stereospecific and Stereoselective Reactions Involving the Indane Core

The chiral center at the C1 position of this compound exerts significant stereochemical influence on reactions occurring at the indane core. Reactions that proceed with a high degree of stereocontrol are classified as stereospecific or stereoselective. masterorganicchemistry.com A stereoselective reaction favors the formation of one stereoisomer over others, while a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

For this molecule, stereocontrolled reactions can involve modifications to the five-membered ring or substitutions on the aromatic ring. For example, hydrogenation of related indene-carboxylic acids over a palladium on carbon catalyst has been shown to produce the cis-dihydroindene product stereoselectively. prepchem.com The existing stereocenter at C1 can direct incoming reagents to a specific face of the molecule, a phenomenon known as substrate-controlled stereoselection. This is particularly relevant in reactions such as catalytic hydrogenation or epoxidation of unsaturated derivatives.

Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the benzene (B151609) ring are directed by the existing alkyl substituent. While the C1 stereocenter does not directly participate, its steric bulk can influence the regioselectivity of the substitution, favoring positions less sterically hindered.

Reaction TypeExample ReagentPotential OutcomeStereochemical Principle
Catalytic Hydrogenation (of an unsaturated precursor)H₂, Pd/Ccis-fused ring systemStereoselective addition to one face of the double bond
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitration at specific positions on the aromatic ringRegioselectivity influenced by steric hindrance from the indane core

Rearrangement Reactions and Structural Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While specific studies on the rearrangement of this compound are not extensively documented, potential pathways can be inferred from the reactivity of similar carbocyclic structures.

Acid-catalyzed rearrangements are a common class of such transformations. libretexts.org For instance, treatment of related cyclic systems with strong acids can promote carbocation formation, which may then undergo skeletal rearrangements to form a thermodynamically more stable structure. In the context of the indane framework, this could potentially lead to ring expansion or contraction under harsh conditions, although this is generally not a desired reaction pathway.

Isomerization can also refer to the epimerization of the chiral center at C1. Under basic conditions that favor the formation of a carbanion or enolate-like intermediate adjacent to an activating group, racemization could occur. However, for this compound itself, the C1 proton is not particularly acidic, and such isomerization is unlikely under standard conditions. Isomerization is more relevant for derivatives, such as indanones, where an enolizable proton exists. nih.gov

Investigations into Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of chemical reactions provides insight into how reactants are converted into products and explains observed selectivity. A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. ucsb.edu Analyzing the structure and energy of transition states is key to predicting reaction outcomes, especially in stereoselective processes.

The Fischer esterification of this compound provides a classic example of a reaction mechanism. masterorganicchemistry.commasterorganicchemistry.com The key steps are:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final ester product.

For stereoselective reactions involving the indane core, transition state analysis helps explain why one stereoisomer is formed preferentially. The chiral center at C1 creates diastereomeric transition states when reacting with other reagents. The transition state leading to the major product will be lower in energy than the one leading to the minor product. This energy difference arises from factors like steric hindrance or stabilizing electronic interactions, which are dictated by the three-dimensional arrangement of the atoms in the transition state.

Functionalization Strategies for Dihydroindene Carboxylic Acid Derivatives

Functionalization strategies aim to introduce new chemical groups into the this compound scaffold to create a diverse range of derivatives. These strategies can target the aromatic ring, the aliphatic portion of the indane core, or the carboxylic acid group itself.

Aromatic Ring Functionalization: The benzene ring of the indane core can undergo electrophilic aromatic substitution reactions. Friedel-Crafts acylation, for example, can introduce a ketone functionality, which can serve as a handle for further modifications. Halogenation with reagents like N-bromosuccinimide (NBS) can introduce bromine atoms, which are versatile intermediates for cross-coupling reactions.

Aliphatic Core Functionalization: While the saturated cyclopentane (B165970) ring is generally less reactive, functionalization can be achieved. For instance, radical bromination can introduce a bromine atom at the benzylic C3 position, although selectivity can be an issue. The synthesis of related indane derivatives has been achieved through palladium-catalyzed coupling reactions, suggesting advanced methods for functionalizing the core. nih.gov

Derivative Synthesis: As discussed in section 3.1, the carboxylic acid is a versatile starting point for creating a wide array of derivatives, including esters, amides, and alcohols. libretexts.orgyoutube.com These derivatives can then undergo further reactions. For example, the alcohol obtained from reduction can be converted into an alkyl halide or tosylate, making it susceptible to nucleophilic substitution.

Target SiteReaction TypeExample ReagentsProduct Functional Group
Aromatic RingFriedel-Crafts AcylationAcetyl Chloride, AlCl₃Ketone (-COCH₃)
Aromatic RingNitrationHNO₃, H₂SO₄Nitro (-NO₂)
Aliphatic Core (Benzylic Position)Radical HalogenationN-Bromosuccinimide (NBS), LightBromo (-Br)
Carboxylic AcidConversion to Acyl HalideThionyl Chloride (SOCl₂)Acyl Chloride (-COCl)

Strategic Applications of 1s 2,3 Dihydro 1h Indene 1 Carboxylic Acid in Contemporary Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (1S)-2,3-dihydro-1H-indene-1-carboxylic acid makes it an attractive starting material for the total synthesis of complex natural products and other intricate molecular targets. While direct incorporation of the entire indane carboxylic acid unit is not broadly documented in the total synthesis of major natural products, its value lies in its role as a precursor to other versatile chiral synthons.

A key transformation is the conversion of the carboxylic acid to the corresponding amine, (1S)-1-aminoindan. This can be achieved through several established synthetic routes, such as the Curtius or Schmidt rearrangements, which proceed with retention of stereochemistry. The resulting (1S)-1-aminoindan is a widely used chiral auxiliary and building block. For instance, derivatives like (1S,2R)-1-amino-2-indanol, accessible from the indane framework, are crucial intermediates in the synthesis of pharmaceuticals. nih.gov The synthesis of the alkaloid (+)-lyconadin A, a complex pentacyclic natural product, showcases the assembly of a highly substituted, fused ring system where a chiral indane-like precursor could serve as a key strategic element in constructing the core structure. nih.govnih.gov The rigidity and defined stereochemistry of the indane unit are ideal for directing the stereochemical outcome of subsequent reactions in a synthetic sequence.

Table 1: Key Transformations of this compound This table is for illustrative purposes and outlines common synthetic transformations.

Starting Material Reaction Product
This compound Schmidt Rearrangement (using HN₃) (1S)-1-Aminoindan
This compound Curtius Rearrangement (via acyl azide) (1S)-1-Aminoindan

Development and Implementation of Indane-Based Chiral Catalysts and Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and the rigid scaffold of this compound provides an excellent backbone for this purpose. nih.gov By converting the carboxylic acid to a primary amine, (1S)-1-aminoindan, the molecule can be readily elaborated into a variety of powerful ligands, particularly P,N-ligands (phosphine-nitrogen ligands). google.comnih.gov These ligands combine a hard nitrogen donor with a soft phosphorus donor, a feature that has proven highly effective in numerous transition-metal-catalyzed reactions. nih.govenamine.net

The synthesis of such a ligand typically involves the reaction of (1S)-1-aminoindan with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-N bond. The resulting aminophosphine (B1255530) can then be used to create chiral metal complexes with rhodium, palladium, or iridium. These catalysts have demonstrated high efficacy and enantioselectivity in reactions like asymmetric hydrogenation and C-C bond-forming cross-couplings. tcichemicals.com The defined stereocenter on the indane backbone effectively creates a chiral pocket around the metal center, influencing the facial selectivity of substrate binding and subsequent reaction. researchgate.net

Table 2: Representative Synthesis of an Indane-Based P,N-Ligand

Step Reactants Conditions Product
1 This compound 1. SOCl₂2. NaN₃3. Heat (Curtius Rearrangement)4. H₂O (1S)-1-Aminoindan

Application in Asymmetric Derivatization for Stereochemical Assignment

Determining the enantiomeric purity and absolute stereochemistry of chiral molecules is a critical task in organic chemistry. One common method involves the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into a pair of diastereomers. While there are no widespread reports of this compound being used as a commercial CDA, its properties make it an ideal candidate for this application, particularly for determining the enantiomeric excess (e.e.) of chiral alcohols and amines.

The principle involves a straightforward esterification or amidation reaction between the pure (1S)-indane carboxylic acid and a racemic alcohol or amine. libretexts.org The resulting products are diastereomers (e.g., (1S, R')-ester and (1S, S')-ester), which possess different physical properties. Crucially, they are distinguishable by high-resolution NMR spectroscopy. researchgate.net The protons on the indane scaffold, being in a different chemical environment in each diastereomer, will exhibit different chemical shifts (Δδ). nih.gov By integrating the distinct signals corresponding to each diastereomer, the ratio of the original enantiomers can be accurately calculated. nih.gov

Table 3: Hypothetical ¹H NMR Data for Diastereomeric Esters Illustrates the principle of using this compound to derivatize a racemic alcohol (R/S)-R'OH.

Diastereomer Proton on C1 of Indane (δ, ppm) Chemical Shift Difference (Δδ, ppm)
Ester from (R)-R'OH 3.95 \multirow{2}{*}{0.04}

Role in the Synthesis of Structurally Demanding Chemical Scaffolds

The rigid, bicyclic nature of the indane core makes this compound an excellent starting point for the synthesis of structurally complex and sterically demanding scaffolds, such as spirocyclic systems. Spirocycles, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.

A powerful method for constructing such scaffolds is the 1,3-dipolar cycloaddition reaction. researchgate.net For example, derivatives of indane-1,3-dione can react with azomethine ylides (often generated in situ from an amino acid like L-proline and an aldehyde/ketone like ninhydrin) and a dipolarophile. semanticscholar.orgresearchgate.net This process can generate highly substituted spiro[indan-1,3'-pyrrolidine] derivatives with excellent control over regioselectivity and stereoselectivity. nih.gov The resulting polycyclic structures are densely functionalized and serve as valuable platforms for the development of compound libraries. nih.gov

Table 4: Synthesis of Spiro[indane-pyrrolizidine] Scaffolds via 1,3-Dipolar Cycloaddition

Indane Precursor Amino Acid Dipolarophile (Alkene) Resulting Spirocyclic Scaffold
Ninhydrin L-Proline Chalcone Spiro[indane-1,3-dione-pyrrolizidine] derivative researchgate.net

Contributions to the Field of Medicinal Chemistry Precursor Synthesis (excluding biological activity analysis)

The indane ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. researchgate.net this compound and its racemic counterpart serve as key precursors for the synthesis of more complex active pharmaceutical ingredients.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of 2,3-Dihydro-1H-indene-1-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the proton at the chiral center (C1) typically appears as a characteristic multiplet, with its chemical shift and coupling constants being highly sensitive to the stereochemistry. The protons on the five-membered aliphatic ring and the aromatic ring exhibit distinct signals that confirm the indane scaffold. For stereochemical elucidation, advanced NMR techniques are employed. Chiral solvating agents or chiral shift reagents can be added to the NMR sample of a racemic mixture, inducing separate signals for the (1S) and (1R) enantiomers. acs.orgrsc.org The differences in the chemical shifts (Δδ) of the corresponding protons can be used to determine enantiomeric purity. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, helping to confirm the relative stereochemistry and conformation of the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region (around 175-185 ppm), while the chiral benzylic carbon (C1) and the other aliphatic and aromatic carbons have distinct resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Click to view data
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH)~12.0 (singlet, broad)~179.0
C1-H~3.8 (triplet)~45.0
C2-H₂~2.2-2.5 (multiplet)~30.0
C3-H₂~2.9-3.1 (multiplet)~31.0
Aromatic C-H~7.1-7.4 (multiplet)~124.0-128.0
Aromatic Quaternary C-~141.0, ~144.0

Note: The values presented are typical and may vary depending on the solvent and experimental conditions.

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Resolution and Purity Assessment

Chiral chromatography is the benchmark method for separating the enantiomers of 2,3-Dihydro-1H-indene-1-carboxylic acid and assessing its enantiomeric purity. nii.ac.jp High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. csfarmacie.czchiralpedia.com

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. researchgate.net For acidic compounds like this one, anion-exchange type CSPs are particularly effective. chiraltech.com These phases often incorporate quinine or quinidine derivatives as chiral selectors, which interact with the carboxylic acid group via ion-exchange mechanisms. chiraltech.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also widely used and offer broad selectivity for a range of chiral compounds, including carboxylic acids. researchgate.net

By analyzing the chromatogram, the enantiomeric excess (ee) can be precisely calculated by comparing the peak areas of the two enantiomers. This is a critical quality control parameter for ensuring the stereochemical integrity of the (1S)-enantiomer.

Table 2: Common Chiral Stationary Phases for Carboxylic Acid Resolution

Click to view data
CSP Type Chiral Selector Example Typical Mobile Phase Interaction Mechanism
Anion-ExchangerQuinine/Quinidine derivatives (e.g., CHIRALPAK QN-AX)Methanol/Acetonitrile with acidic/basic additivesIon-exchange, H-bonding, π-π interactions
Polysaccharide-basedCellulose or Amylose carbamate/ester derivativesHexane/Isopropanol, Polar organic modesH-bonding, dipole-dipole, steric inclusion
Macrocyclic GlycopeptideTeicoplanin or Vancomycin (e.g., Chirobiotic T)Reversed-phase, Polar ionic, Polar organicH-bonding, ionic, inclusion complexation

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography provides the most unambiguous method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule.

To determine the absolute configuration of (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid, the analysis of anomalous dispersion effects is crucial. By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be established. The Flack parameter is a key value derived from the data that confirms the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its validity. ox.ac.ukmdpi.com While obtaining a crystal structure for the parent acid can be challenging, derivatization with a molecule containing a heavy atom can enhance the anomalous scattering effect, facilitating a more confident assignment. sci-hub.se

Table 3: Hypothetical Crystallographic Data for this compound

Click to view data
Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)8.2
c (Å)14.5
α, β, γ (°)90, 90, 90
Z (molecules/unit cell)4
Flack Parameter~0.0(1)

Note: These are representative data for a chiral, non-centrosymmetric space group typical for enantiopure organic molecules.

Circular Dichroism Spectroscopy for Conformational and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical arrangement of atoms, especially around chromophores.

For this compound, the benzene (B151609) ring and the carboxylic acid group act as chromophores. The interaction of these groups within the rigid chiral indane framework gives rise to a characteristic CD spectrum. The spectrum is defined by one or more "Cotton effects," which are positive or negative bands corresponding to specific electronic transitions. slideshare.netegyankosh.ac.inwikipedia.org The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter. mdpi.com The CD spectrum of the (1R)-enantiomer would be a mirror image of the (1S)-enantiomer. Therefore, by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration can be confidently assigned or confirmed.

High-Resolution Mass Spectrometry in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of a compound's elemental composition. researchgate.net HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).

For this compound (C₁₀H₁₀O₂), the calculated monoisotopic mass is 162.06808 Da. nih.gov An HRMS analysis would confirm this exact mass, ruling out other potential molecular formulas that might have the same nominal mass. pnnl.gov

Table 4: Compound Names Mentioned

Theoretical and Computational Investigations on 1s 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid. These calculations provide a detailed picture of the electron distribution, orbital energies, and other key quantum mechanical descriptors that govern the molecule's reactivity and physical characteristics.

A fundamental aspect of these investigations is the optimization of the molecule's geometry to find its lowest energy conformation. For the indane scaffold, which consists of a benzene (B151609) ring fused to a five-membered ring, the puckering of the aliphatic ring is a key structural feature. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, revealing the precise three-dimensional arrangement of the atoms.

Frontier Molecular Orbital (FMO) theory is a key component of these electronic structure studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they dictate the molecule's ability to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For indane derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the carboxylic acid group can influence the localization of the LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and nucleophilic/electrophilic attack sites. For this carboxylic acid, the MEP would show a region of high negative potential around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the acidic proton of the hydroxyl group would be a region of high positive potential, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. NBO analysis provides insights into charge transfer interactions (donor-acceptor interactions) between filled and vacant orbitals within the molecule. These interactions contribute to the stability of the molecule. For instance, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the carboxylic acid group into the adjacent sigma and pi antibonding orbitals.

The following table summarizes some of the key molecular properties of 2,3-Dihydro-1H-indene-1-carboxylic acid that can be computed using quantum chemical methods.

PropertyDescriptionTypical Computational Method
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.DFT (e.g., B3LYP/6-31G*)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.DFT
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.DFT
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, an indicator of chemical stability and reactivity.DFT
Dipole MomentA measure of the overall polarity of the molecule.DFT
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge.DFT
Natural Bond Orbital (NBO) AnalysisProvides information on charge distribution, hybridization, and intramolecular charge transfer.NBO analysis on a DFT-optimized geometry

Computational Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound, although limited by its bicyclic nature, is a crucial aspect of its chemical behavior. The primary sources of conformational isomerism are the puckering of the five-membered ring and the orientation of the carboxylic acid group. Computational conformational analysis aims to identify all stable conformers, determine their relative energies, and map the energy landscape that governs their interconversion.

The five-membered ring of the indane scaffold is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The energy barrier for the interconversion between these puckered conformations is typically low. The position of the carboxylic acid substituent at the chiral center can influence the preferred puckering of the cyclopentane (B165970) ring.

The rotation around the C1-COOH single bond leads to different rotamers. The two principal conformers of a carboxylic acid group are the syn and anti conformations, referring to the orientation of the acidic proton with respect to the carbonyl group. While the syn conformer is generally more stable for simple carboxylic acids in the gas phase, the energy difference between the syn and anti forms can be influenced by intramolecular interactions and solvent effects. In this compound, intramolecular hydrogen bonding between the carboxylic acid group and the aromatic ring is a possibility that would favor specific conformations.

To map the conformational energy landscape, computational chemists employ systematic or stochastic search algorithms. These methods generate a large number of possible conformations, which are then optimized using quantum mechanical or molecular mechanics methods to find the local energy minima. The relative energies of these minima and the transition states connecting them are then used to construct a potential energy surface (PES). The PES provides a comprehensive picture of the conformational preferences and the energy barriers for conformational changes. researchgate.net

For a chiral molecule like this compound, it is also interesting to study the formation of dimers through hydrogen bonding. Computational studies on chiral carboxylic acid dimers have shown that the relative stability of homochiral (S,S or R,R) versus heterochiral (R,S) dimers can be highly dependent on the specific conformations of the monomers. nih.gov

The following table outlines the key aspects of a computational conformational analysis for this compound.

Aspect of Conformational AnalysisDescriptionComputational Approach
Ring PuckeringIdentification of stable envelope and twist conformations of the five-membered ring.Geometry optimization of different starting puckered structures.
Carboxylic Acid RotationDetermination of the relative energies of rotamers around the C1-COOH bond, including syn and anti conformers.Relaxed potential energy surface scan by rotating the dihedral angle.
Intramolecular InteractionsInvestigation of potential hydrogen bonding or other non-covalent interactions that stabilize certain conformers.Analysis of optimized geometries and electron density.
Energy Landscape MappingConstruction of a potential energy surface showing all stable conformers and the transition states connecting them.Systematic or stochastic conformational search followed by transition state calculations.

Prediction and Interpretation of Spectroscopic Data through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic data of this compound, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra computationally, researchers can assign experimental peaks to specific molecular vibrations or nuclear environments, providing a deeper understanding of the molecule's structure and bonding.

Infrared (IR) Spectroscopy: Computational methods, typically at the DFT level of theory, can calculate the vibrational frequencies and corresponding IR intensities of a molecule. These calculations are usually performed on the optimized geometry and involve the computation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). The calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment.

For this compound, the calculated IR spectrum would show characteristic peaks for the carboxylic acid group, including a broad O-H stretching vibration (typically around 3000 cm⁻¹), a strong C=O stretching vibration (around 1700-1750 cm⁻¹), and C-O stretching and O-H bending vibrations. orgchemboulder.comopenstax.orgechemi.com The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic part of the indane scaffold would show C-H stretching vibrations below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves the calculation of nuclear shielding constants, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose within a DFT framework.

For ¹H NMR, the calculations would predict the chemical shifts of the aromatic protons, the protons on the five-membered ring, and the acidic proton of the carboxylic acid group. The acidic proton is expected to have a significantly downfield chemical shift. libretexts.org The protons on the chiral center and the adjacent methylene (B1212753) groups would form a complex splitting pattern due to diastereotopicity.

For ¹³C NMR, the calculations would predict the chemical shifts of all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically in the 170-180 ppm range). libretexts.org The aromatic carbons and the carbons of the aliphatic ring would appear at characteristic chemical shifts.

The following table summarizes the key spectroscopic parameters that can be predicted computationally.

Spectroscopic TechniquePredicted ParametersComputational Method
Infrared (IR) SpectroscopyVibrational frequencies and IR intensities.DFT frequency calculations (e.g., B3LYP/6-31G*) with scaling.
¹H NMR SpectroscopyProton chemical shifts.GIAO-DFT calculations.
¹³C NMR SpectroscopyCarbon chemical shifts.GIAO-DFT calculations.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This information provides a detailed, step-by-step understanding of how the reaction proceeds.

A key aspect of these studies is the location of transition states, which are first-order saddle points on the potential energy surface. ucsb.edulibretexts.org Various algorithms are available to search for transition state structures. Once a transition state is located, its structure provides valuable information about the geometry of the molecule at the point of highest energy along the reaction coordinate. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving the chiral center of this compound, computational studies can be used to understand the stereochemical outcome. For example, in a nucleophilic substitution reaction at the chiral center, calculations can determine the energy barriers for both inversion and retention of configuration, thereby predicting the stereoselectivity of the reaction.

Computational studies can also be used to investigate the role of catalysts in reactions involving this molecule. By modeling the interaction of the substrate with the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, in an acid-catalyzed esterification of the carboxylic acid group, computations can model the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by the alcohol.

Furthermore, reaction mechanisms such as the Hooker oxidation, which involves an indane carboxylic acid intermediate, have been investigated using computational and experimental methods to clarify ambiguous steps in the reaction pathway. rsc.orgresearchgate.net While not directly on the title compound, these studies on related systems provide a framework for how computational methods can be applied to understand complex transformations of indane carboxylic acids.

The following table outlines the key components of a computational study of a reaction mechanism.

Component of Mechanistic StudyDescriptionComputational Approach
Reactant and Product OptimizationFinding the minimum energy structures of the starting materials and final products.Geometry optimization (e.g., DFT).
Transition State SearchLocating the highest energy point along the reaction pathway.Transition state search algorithms (e.g., QST2, QST3, or Berny optimization).
Intrinsic Reaction Coordinate (IRC) CalculationFollowing the reaction path downhill from the transition state to confirm it connects the correct reactants and products.IRC calculations.
Activation Energy CalculationDetermining the energy difference between the transition state and the reactants.Single-point energy calculations on optimized structures.
Stereoselectivity PredictionComparing the activation energies of pathways leading to different stereoisomeric products.Calculation of diastereomeric transition state energies.

In Silico Design Principles for Novel Indane-Based Chiral Systems

The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The rigid nature of the indane core provides a well-defined orientation for substituents, which is advantageous for designing molecules with high affinity and selectivity for a specific protein target. The chirality of this compound adds another layer of complexity and opportunity for designing novel bioactive molecules.

In silico methods play a crucial role in the design of new indane-based chiral systems. These methods allow for the virtual screening of large libraries of compounds and the rational design of molecules with desired properties before they are synthesized in the laboratory.

Scaffold Hopping and Bioisosteric Replacement: One design principle is to use the indane scaffold as a starting point and then perform "scaffold hopping" to identify other rigid scaffolds that can present substituents in a similar spatial arrangement. Alternatively, bioisosteric replacement can be used to modify the carboxylic acid group or other parts of the molecule with different functional groups that have similar physical or chemical properties but may improve pharmacokinetic or pharmacodynamic profiles.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. This involves docking virtual libraries of indane derivatives into the active site of the protein to predict their binding mode and affinity. rsc.org The insights gained from these docking studies can then be used to design new molecules with improved interactions with the target. For example, the carboxylic acid group of this compound could be designed to form a key salt bridge or hydrogen bond interaction with a specific amino acid residue in the active site.

Pharmacophore Modeling: When the structure of the target is unknown, pharmacophore modeling can be used. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are required for biological activity. The chiral indane scaffold can serve as a rigid template to hold these pharmacophoric features in the correct orientation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of indane derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that are important for activity.

The design of novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors is an example of the successful application of these principles, where the indane core was identified as important for the antiproliferative activities of the designed compounds. nih.govnih.gov

The following table summarizes some of the key in silico design principles applicable to indane-based chiral systems.

Design PrincipleDescriptionComputational Tool
Scaffold HoppingReplacing the indane core with other rigid scaffolds that maintain a similar spatial arrangement of substituents.3D shape and pharmacophore similarity searching.
Structure-Based Drug DesignUsing the 3D structure of a biological target to design ligands that bind with high affinity and selectivity.Molecular docking and molecular dynamics simulations.
Pharmacophore ModelingDefining the essential 3D arrangement of functional groups required for biological activity.Pharmacophore modeling software.
QSARDeveloping a mathematical model to predict the biological activity of compounds based on their chemical structure.Statistical analysis and machine learning methods.

Future Research Trajectories and Emerging Paradigms in Indane Carboxylic Acid Chemistry

Innovation in Asymmetric Catalysis for Dihydroindene Systems

The synthesis of enantiomerically pure compounds like (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid is a primary challenge in organic chemistry. nih.gov Asymmetric catalysis offers the most elegant solution, and ongoing innovation is centered on creating catalysts with enhanced activity, selectivity, and broader substrate scope. semanticscholar.org The privileged chiral indane scaffold itself is being used as a basis for developing new families of catalysts. acs.org

Recent breakthroughs have moved beyond traditional metal-based catalysts to embrace organocatalysis and biocatalysis. Engineered enzymes, such as imine reductases and transaminases, are gaining prominence for their ability to perform highly stereoselective transformations under mild, environmentally benign conditions. researchgate.netnih.gov Strategies like directed evolution and computational redesign are being employed to tailor enzymes for specific substrates, including indanone derivatives, significantly boosting catalytic efficiency and expanding their synthetic utility. nih.govnih.gov For example, protein engineering has been shown to increase the catalytic efficiency (kcat/Km) of enzymes for certain substrates by over 1600-fold. researchgate.net

Furthermore, novel chiral chalcogenide-based organocatalysts built upon an indane framework have been successfully applied to a variety of asymmetric electrophilic reactions. acs.org These catalysts are notable for their tunable nature, allowing for the modification of steric and electronic properties to achieve high enantioselectivity in the construction of complex chiral molecules. acs.org This progress is critical for developing more efficient and scalable routes to specific enantiomers like this compound.

Catalytic SystemTypeKey AdvantagesRelevant TransformationReference
Engineered Imine Reductase (IRED)BiocatalysisHigh enantioselectivity (91–99% ee), mild reaction conditions, environmentally friendly.Asymmetric reductive amination of indanone derivatives. researchgate.net
Indane-Based Chiral Aryl ChalcogenidesOrganocatalysisEasily prepared, tunable steric/electronic properties, effective for various electrophilic reactions.Asymmetric electrophilic hydrothiolation and other reactions of alkenes and alkynes. acs.org
Rhodium-BINAP ComplexesTransition Metal CatalysisExcellent enantioselectivity in conjugate additions.Asymmetric conjugate addition of organoboron compounds. nih.gov
Bifunctional Squaramide CatalystsOrganocatalysisHigh enantioselectivity (>99% ee) for domino reactions, generation of multiple stereocenters.Asymmetric N,O-acetalization/aza Michael addition. uva.es

Exploration of Unconventional Reactivity and Novel Transformations

Researchers are increasingly looking beyond classical transformations of carboxylic acids to unlock new synthetic pathways. The carboxylic acid group in the dihydroindene scaffold, once viewed primarily as a simple acidic handle or a precursor for amides and esters, is now being explored for its potential in more complex, unconventional reactions. youtube.com

Modern catalytic methods are enabling transformations that were previously challenging. For instance, nickel catalysis has been used for the reductive cross-coupling of carboxylic acid derivatives to form new carbon-carbon bonds, a reaction that leverages the activation of otherwise stable C-N bonds in N-acyl glutarimides. domainex.co.uk Similarly, the combination of N-heterocyclic carbene (NHC) catalysis with photoredox and hydrogen atom transfer (HAT) catalysis has enabled direct allylic acylation, showcasing a novel way to utilize carboxylic acids in C-C bond formation. domainex.co.uk

Other emerging strategies include indium-catalyzed direct amidation, which provides a rapid and efficient route to functionalized amides from non-activated carboxylic acids under relatively mild conditions. researchgate.net The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids to form 1-indanones, a related structural motif, is also being revisited with non-conventional energy sources like microwaves and ultrasound to improve yields and reduce reaction times. nih.gov These novel methods provide powerful tools for derivatizing the this compound core, enabling the synthesis of new analogues with potentially unique properties.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Discovery

The design and optimization of synthetic routes for complex chiral molecules is a time- and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a transformative paradigm to accelerate this endeavor. jocpr.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways from scratch. researchgate.net

This data-driven approach significantly streamlines the discovery and optimization process. For example, ML algorithms have been successfully used to direct the discovery of a new platinum-based catalytic system for amide reduction, achieving high conversions with catalyst loadings at the parts-per-million (ppm) level. rsc.org In the context of biocatalysis, AI tools are revolutionizing enzyme engineering by exploring vast protein sequence spaces to identify mutations that can enhance stability and activity for specific substrates like those in the indane family. nih.gov The application of these technologies to the synthesis of this compound promises to reduce development time and costs while promoting more sustainable chemical manufacturing. researchgate.net

Table: Performance of Machine Learning Models in Synthetic Chemistry

Model Type Application Performance Metric Achieved Result Reference
Random Forest (RF) Product Yield Prediction Prediction Accuracy 90% researchgate.net
Graph Neural Networks (GNNs) Reaction Pathway Prediction Prediction Accuracy 92% researchgate.net
Reinforcement Learning (RL) Synthesis Route Optimization Reduction in Steps 25% researchgate.net

Development of Advanced Analytical Tools for Chiral Indane Analysis

The accurate determination of enantiomeric purity is critical in the development and application of chiral compounds like this compound. wikipedia.org Consequently, significant research effort is being directed toward the development of more advanced, sensitive, and efficient analytical tools for chiral analysis. jiangnan.edu.cnnih.gov

High-Performance Liquid Chromatography (HPLC) remains a primary technique, with continuous innovation in the design of Chiral Stationary Phases (CSPs). nih.gov Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown remarkable performance in resolving a wide variety of acidic compounds, including indane derivatives. chiraltech.com The exploration of these CSPs in Supercritical Fluid Chromatography (SFC) is a burgeoning area of research, as SFC offers advantages in terms of speed and reduced solvent consumption. jiangnan.edu.cnchiraltech.com

Capillary Electrophoresis (CE) has also emerged as a powerful technique for chiral separations, valued for its high separation efficiency, short analysis times, and minimal sample consumption. nih.gov The use of chiral selectors, such as modified cyclodextrins, as additives to the background electrolyte in CE allows for the effective resolution of enantiomers of acidic compounds. nih.gov Alongside separation techniques, Mass Spectrometry (MS) is playing an increasingly important role, both as a detector for chromatographic methods and in direct chiral discrimination through the formation of diastereomeric complexes. jiangnan.edu.cn These advanced analytical methodologies are indispensable for quality control and for studying the stereoselective processes relevant to indane carboxylic acid chemistry.

Table: Comparison of Modern Chiral Analysis Techniques

Technique Principle Key Advantages Application to Chiral Acids Reference
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). High resolution, broad applicability, well-established. Excellent separation on anion-exchange CSPs (e.g., CHIRALPAK QN-AX). nih.govchiraltech.com
Chiral SFC Separation using a supercritical fluid mobile phase and a CSP. Faster analysis, reduced organic solvent use, orthogonal selectivity to HPLC. A current area of research for acidic compounds on anion-exchange CSPs. jiangnan.edu.cnchiraltech.com
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector. High efficiency, rapid analysis, low sample/reagent consumption. Effective with modified cyclodextrins as chiral selectors in the electrolyte. nih.gov

Q & A

Q. Table 1. Comparative Reactivity of Derivatives

DerivativeKey Functional GroupsReactivity NotesReference
4-Bromo-1-(Boc-amino) analogBr, Boc, COOHSuzuki coupling for aryl substitutions
4-Fluoro-1-carboxylic acidF, COOHSNAr reactions for heterocycle formation
Boc-protected (1S)-enantiomerBoc, COOHEnhanced stability in peptide synthesis

Q. Table 2. Common Analytical Techniques

TechniqueApplicationExample Data from Evidence
NMR (¹H/¹³C)Confirm stereochemistry and purityδ 7.2–7.5 ppm (indene H)
MS (ESI)Verify molecular weight (162.19 g/mol)[M+H]⁺ = 163.2
XRDResolve crystal packing and H-bond networksMonoclinic, P21 space group

Key Citations

  • Synthesis and biological activity:
  • Stereochemical analysis:
  • Safety and handling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.